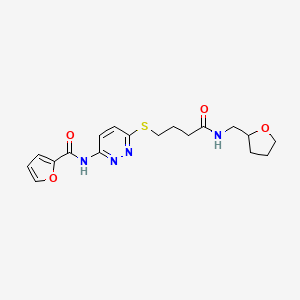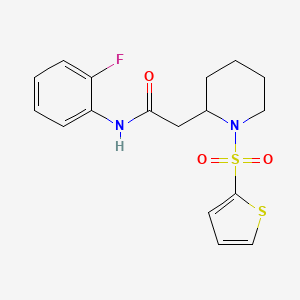![molecular formula C13H23ClN2O2 B2692710 Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride CAS No. 2248345-24-4](/img/structure/B2692710.png)
Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride” is a chemical compound with the IUPAC name cyclopropyl (3-oxa-7,10-diazaspiro [5.6]dodecan-7-yl)methanone hydrochloride . It has a molecular weight of 274.79 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H22N2O2.ClH/c16-12 (11-1-2-11)15-8-7-14-6-3-13 (15)4-9-17-10-5-13;/h11,14H,1-10H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Aplicaciones Científicas De Investigación
Cyclopropenone Oximes and Isocyanates Reaction
Cyclopropenone oximes, including derivatives like 2,3-Diphenyl- and 2-methyl-3-phenylcyclopropenone oxime hydrochlorides, have been studied for their reactions with isocyanates. This reaction yields 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, showcasing the chemical reactivity and potential synthetic utility of cyclopropenone and related compounds in producing spirocyclic structures (H. Yoshida et al., 1988). Similarly, the synthesis of novel 4,6-Diazaspiro[2.3]hex-1-en-5-ones by reacting Diphenylcyclopropenone Oxime with isocyanates underlines the versatility of cyclopropenone oximes in creating complex molecular architectures (H. Yoshida et al., 1987).
Conversion of Ketones to Oxime Derivatives
Research on converting ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives emphasizes the importance of structural modification in enhancing biological activity or facilitating further chemical transformations. Such studies contribute to the development of new synthetic methods and the exploration of compounds' reactivity and functionalization (Mahbubur Rahman et al., 2013).
Cyclopropane Amino Acids Synthesis
The preparation of cyclopropane amino acids using aryl and unsaturated diazo compounds demonstrates the synthetic potential of cyclopropane derivatives. This method highlights the utility of cyclopropane and related structures in synthesizing biologically relevant compounds, such as amino acid derivatives, which could have applications in medicinal chemistry (L. A. Adams et al., 2003).
Spirocyclic Oxindoles Synthesis
The development of novel approaches for the synthesis of diversely functionalized spirocyclic oxindoles, using carbonyl-addition/cyclization reaction sequences, illustrates the strategic manipulation of spirocyclic structures for the creation of complex molecules. These methodologies are crucial for advancing drug discovery and developing new materials (B. Alcaide et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c16-12(11-1-2-11)15-8-7-14-6-3-13(15)4-9-17-10-5-13;/h11,14H,1-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWCWXMXLWVGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNCCC23CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide](/img/structure/B2692627.png)


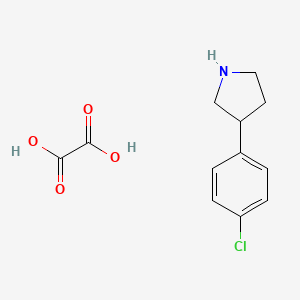
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)

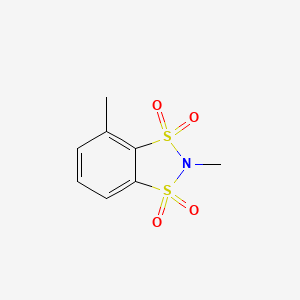
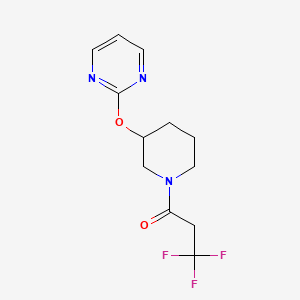
![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)



